molecular formula C15H16O3 B12060804 (4-(Benzyloxy)-2-methoxyphenyl)methanol

(4-(Benzyloxy)-2-methoxyphenyl)methanol

Cat. No.: B12060804
M. Wt: 244.28 g/mol
InChI Key: UQVDJLXPDVLUTJ-UHFFFAOYSA-N
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Description

(4-(Benzyloxy)-2-methoxyphenyl)methanol is an organic compound with the molecular formula C15H16O3 It is characterized by a benzyloxy group attached to a methoxyphenyl ring, which is further connected to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(Benzyloxy)-2-methoxyphenyl)methanol typically involves the reaction of 4-hydroxy-2-methoxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reduced using a reducing agent like sodium borohydride to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, lithium aluminum hydride can be employed for such reductions.

    Substitution: The methoxy and benzyloxy groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: 4-(Benzyloxy)-2-methoxybenzaldehyde.

    Reduction: Various alcohol derivatives.

    Substitution: Substituted phenylmethanol derivatives.

Scientific Research Applications

(4-(Benzyloxy)-2-methoxyphenyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (4-(Benzyloxy)-2-methoxyphenyl)methanol exerts its effects is primarily through its interactions with various molecular targets. The benzyloxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

    4-Hydroxy-2-methoxybenzaldehyde: Lacks the benzyloxy group, leading to different reactivity and applications.

    4-(Benzyloxy)benzaldehyde: Lacks the methoxy group, affecting its chemical properties and uses.

    2-Methoxyphenylmethanol: Lacks the benzyloxy group, resulting in different biological and chemical behavior.

Uniqueness: (4-(Benzyloxy)-2-methoxyphenyl)methanol is unique due to the presence of both benzyloxy and methoxy groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C15H16O3

Molecular Weight

244.28 g/mol

IUPAC Name

(2-methoxy-4-phenylmethoxyphenyl)methanol

InChI

InChI=1S/C15H16O3/c1-17-15-9-14(8-7-13(15)10-16)18-11-12-5-3-2-4-6-12/h2-9,16H,10-11H2,1H3

InChI Key

UQVDJLXPDVLUTJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)OCC2=CC=CC=C2)CO

Origin of Product

United States

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